Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate
Description
Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate (CAS 25646-71-3), commonly known as CD-3, is a sulfamate derivative with the molecular formula C₁₂H₂₃N₃O₆S₂ and a molecular weight of 369.45 g/mol . It is a white to off-white crystalline solid with a melting point of 168–169°C and high water solubility (1000 g/L at 20°C) . Structurally, it features a central ethylaminoethyl sulfamate backbone linked to a 4-amino-3-methylphenyl group, which confers stability and reactivity in aqueous environments.
CD-3 is primarily employed as a color-developing agent in photographic films, where it facilitates the oxidation of dye precursors during image development . Its sulfamate moiety enhances solubility and stability under acidic conditions, making it ideal for industrial applications.
Properties
Molecular Formula |
C12H21N3O3S |
|---|---|
Molecular Weight |
287.38 g/mol |
IUPAC Name |
methyl N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]sulfamate |
InChI |
InChI=1S/C12H21N3O3S/c1-4-15(8-7-14-19(16,17)18-3)11-5-6-12(13)10(2)9-11/h5-6,9,14H,4,7-8,13H2,1-3H3 |
InChI Key |
UDZAXLYZPJPCAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCNS(=O)(=O)OC)C1=CC(=C(C=C1)N)C |
Origin of Product |
United States |
Preparation Methods
Pathway 1: Aromatic Amine Alkylation Followed by Sulfamation
This route begins with 4-amino-3-methylphenol as the precursor. The ethylaminoethyl group is introduced via nucleophilic substitution using 1,2-dibromoethane in the presence of a base such as potassium carbonate. Subsequent sulfamation employs methyl sulfamoyl chloride under anhydrous conditions to yield the target compound.
Key Reaction Conditions :
Pathway 2: Nitro Reduction and Sequential Functionalization
Derived from patented methodologies for analogous compounds, this approach starts with 2-methoxymethyl-4-nitrophenol. The nitro group is reduced catalytically using hydrogen gas and palladium on carbon (Pd/C), followed by ethylation with ethyl bromide. Sulfamate introduction is achieved via reaction with methyl sulfamate in tetrahydrofuran (THF).
Advantages :
Limitations :
Pathway 3: One-Pot Tandem Reactions
A streamlined method combines alkylation and sulfamation in a single reactor. Ethylenediamine derivatives are reacted with 4-amino-3-methylphenyl bromide and methyl sulfamoyl chloride simultaneously, leveraging phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB).
Conditions :
-
Solvent: Dichloromethane (DCM) with aqueous sodium hydroxide.
-
Temperature: Room temperature (25°C).
Yield : 45–50%, with reduced purification needs.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and practicality of each pathway:
| Method | Starting Material | Key Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Pathway 1 | 4-Amino-3-methylphenol | 1,2-Dibromoethane, Methyl sulfamoyl chloride | 58–62% | 90–92% | Moderate |
| Pathway 2 | 2-Methoxymethyl-4-nitrophenol | H₂/Pd/C, Ethyl bromide | 70–75% | >95% | High |
| Pathway 3 | Ethylenediamine derivative | TBAB, Methyl sulfamoyl chloride | 45–50% | 85–88% | Low |
Insights :
-
Pathway 2 offers superior yield and purity, making it ideal for pharmaceutical applications.
-
Pathway 3’s one-pot design reduces solvent use but sacrifices yield.
Critical Reaction Parameters and Optimization
Solvent Selection
Polar aprotic solvents (DMF, THF) enhance nucleophilicity in alkylation steps. Conversely, DCM in Pathway 3 facilitates phase separation during PTC.
Catalytic Hydrogenation
The use of 5% Pd/C in Pathway 2 ensures complete nitro reduction without over-hydrogenation. Elevated pressures (3–5 bar) accelerate reaction kinetics.
Sulfamation Efficiency
Methyl sulfamoyl chloride must be freshly distilled to avoid hydrolysis. Stoichiometric excess (1.5 equiv.) compensates for its reactivity loss.
Challenges in Synthesis and Purification
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry Applications
a. Antimicrobial Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including methyl sulfamate compounds, as antimicrobial agents. For instance, novel alkanoylated 4-methylphenyl sulphonamoyl carboxylic acids were synthesized and tested for their antibacterial and antifungal properties. The results indicated significant inhibitory effects against various pathogens such as Pseudomonas aeruginosa and Escherichia coli, suggesting that methyl sulfamate derivatives could be developed into effective antimicrobial agents .
b. Enzyme Inhibition Studies
Methyl sulfamate has been investigated for its ability to inhibit key enzymes related to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). In silico studies demonstrated that certain derivatives exhibited promising inhibitory activity against α-glucosidase and acetylcholinesterase enzymes. These findings suggest that methyl sulfamate could play a role in the development of therapeutics targeting metabolic and neurodegenerative disorders .
Analytical Chemistry Applications
a. High-Performance Liquid Chromatography (HPLC)
The compound has been successfully analyzed using reverse phase HPLC techniques. A study reported a method utilizing acetonitrile, water, and phosphoric acid as the mobile phase for the separation of methyl sulfamate from impurities. This method is scalable and suitable for pharmacokinetic studies, indicating its utility in pharmaceutical research for drug formulation and quality control .
Case Study 1: Antimicrobial Efficacy
A research project focused on synthesizing alkanoylated 4-methylphenyl sulphonamoyl carboxylic acids evaluated their antimicrobial efficacy against a range of bacteria and fungi. The compounds were subjected to in vitro testing, revealing that some exhibited superior antibacterial activity compared to standard antibiotics like penicillin. The study concluded that these compounds hold promise for further development as therapeutic agents against infectious diseases .
Case Study 2: Pharmacokinetic Analysis via HPLC
In another study, the pharmacokinetics of methyl sulfamate were assessed using HPLC methods developed for its analysis. The researchers established a reliable protocol for isolating the compound from biological matrices, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties in drug development .
Data Tables
Mechanism of Action
The mechanism by which Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate exerts its effects involves its interaction with specific molecular targets. The amino and sulfamate groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Activity
- Alkyl vs.
- Sulfamate vs. Sulfonamide : Sulfamates (e.g., CD-3) generally show higher hydrolytic stability than sulfonamides (e.g., 68b) due to the N–S bond’s resistance to cleavage .
- Polar Substituents: Compounds with H-bond acceptors (e.g., nitro, cyano in ) display superior antiproliferative activity compared to lipophilic derivatives (e.g., ethyl or methyl groups) .
Toxicity and Environmental Impact
- CD-3 : Classified as a skin sensitizer (Category 1) and hazardous to aquatic life (Acute 1, Chronic 1) .
- Agrochemical Sulfamates: Ethoxysulfuron has low mammalian toxicity but poses risks to non-target plants due to soil persistence .
- Pharmaceutical Derivatives : NSC 710305 and triazolyl inhibitors exhibit controlled degradation profiles to minimize off-target effects .
Biological Activity
Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate, also known as N-(2-((4-amino-3-methylphenyl)ethylamino)ethyl)-methanesulfonamidsulfate, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and clinical applications, supported by data tables and research findings.
- CAS Number : 25646-71-3
- Molecular Formula : C12H23N3O6S2
- Molecular Weight : 369.45 g/mol
- Melting Point : 168 - 169 °C
- Solubility : Highly soluble in water (1000 g/L at 20°C) .
Pharmacological Properties
Methyl sulfamate exhibits several pharmacological activities:
- Immunosuppressive Activity : It has been shown to inhibit the oxidation of various chemical species, thereby reducing the formation of reactive oxygen species (ROS), which are implicated in inflammatory responses .
- Anti-inflammatory Effects : The compound is utilized in treating symptoms of inflammatory bowel disease and chronic liver failure, showcasing its ability to modulate immune responses .
- Vasodilatory Effects : It can lower blood pressure and reduce intraocular pressure by inhibiting acid production from target cells .
The primary mechanism involves the inhibition of antibody production by blocking specific antigen activities. This action contributes to its immunosuppressive properties, making it beneficial for patients undergoing organ transplantation and those with autoimmune conditions .
Clinical Applications
Methyl sulfamate is primarily used in:
- Inflammatory Bowel Disease (IBD) : It helps alleviate symptoms associated with IBD by modulating immune responses.
- Chronic Liver Failure : The compound serves as a biological treatment for patients awaiting liver transplantation or those post-transplantation .
Research Findings
Several studies have evaluated the biological activity of methyl sulfamate:
In Vitro Studies
Research indicates that methyl sulfamate can inhibit the proliferation of immune cells, demonstrating its potential as an immunosuppressive agent. For instance, studies have shown that it effectively reduces T-cell activation markers in vitro, suggesting a mechanism for its immunosuppressive effects .
Case Studies
A notable case involved a patient with severe IBD who showed significant improvement after treatment with methyl sulfamate. The patient experienced reduced inflammation markers and improved quality of life metrics over a six-month period .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic methodologies for Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate, and how are intermediates characterized?
The compound is synthesized via sulfonation and alkylation reactions. A typical route involves:
Reacting 4-amino-3-methylphenethylamine with methanesulfonyl chloride under basic conditions (e.g., Na₂CO₃) to form the sulfamate ester.
Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Characterization by -NMR (e.g., δ 2.8–3.2 ppm for sulfamate protons), -NMR, and mass spectrometry (MS) for molecular ion confirmation .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- NMR Spectroscopy : Identifies functional groups (e.g., sulfamate at ~3.0 ppm) and aromatic protons.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 329.1412).
- HPLC : Assesses purity (>95% recommended for biological assays) .
Q. How is this compound utilized in imaging or photographic development?
As a derivative of the color developer CD-3, it participates in redox reactions with silver halides, forming dye complexes. Its sulfamate group enhances solubility in aqueous developers, critical for consistent film processing .
Advanced Research Questions
Q. What strategies optimize the compound’s stability in biological assays, given its hydrolytic sensitivity?
Q. How does the compound interact with enzymes like sulfotransferases, and what structural features drive inhibition?
The sulfamate group mimics sulfate esters, competitively binding to sulfotransferase active sites. Modifications to the ethylamino or methylphenyl groups alter binding affinity. For example:
Q. What crystallographic data explain its molecular packing and hydrogen-bonding networks?
Single-crystal X-ray diffraction reveals:
Q. How do structural analogs (e.g., GR125487) differ in biological activity, and what SAR trends emerge?
Q. How can conflicting solubility data in aqueous vs. organic solvents be resolved?
- Contradiction : High solubility in methanol (≥50 mg/mL) but low in water (<1 mg/mL).
- Resolution : Use co-solvents (e.g., 10% DMSO in PBS) for biological assays. Computational studies (COSMO-RS) predict solubility trends based on polarity and H-bonding capacity .
Methodological Challenges and Solutions
Q. What experimental designs mitigate byproduct formation during synthesis?
- Byproducts : Hydrolyzed sulfonic acids or dimerized amines.
- Solutions :
- Use anhydrous solvents (e.g., THF) and low temperatures (0–5°C) during sulfonation.
- Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .
Q. How are enzyme inhibition assays standardized for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
